

common mistakes in MCAT general chemistry and how to avoid them

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MCAT General Chemistry Troubleshooting Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common pitfalls in **MCAT** General Chemistry. The content is designed to address specific issues encountered during problem-solving and experimental data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for incorrect answers in the **MCAT** General Chemistry section?

A significant number of errors stem from a failure to carefully dissect and understand the question being asked. Many test-takers jump to conclusions or apply the wrong formula without first identifying the core concept being tested. Another frequent issue is a heavy reliance on rote memorization rather than a deep understanding of the principles, which is crucial for applying knowledge to the novel scenarios presented on the **MCAT**.^{[1][2]}

Q2: Are calculation errors a major concern, and if so, in which areas?

Yes, calculation errors are a prevalent issue. They are most common in topics requiring multi-step calculations, such as stoichiometry, acid-base chemistry (especially pH and buffer calculations), and thermodynamics. Specific mathematical mistakes include improper handling

of scientific notation, incorrect unit conversions, and rounding numbers too early in the calculation process.[3][4][5]

Q3: How important is it to memorize the properties of all twenty amino acids for the general chemistry section?

Extremely important. While it may seem like a biochemistry topic, questions related to the acidic and basic properties of amino acids, their structures, and their functional groups are frequently tested in the general chemistry section.[1] You should be able to draw the structures and know the one- and three-letter codes, as well as the chemical properties of the side chains.

Q4: Is it more effective to do more practice problems or to thoroughly review a smaller number?

Thoroughly reviewing a smaller number of practice problems is generally more effective than simply completing a large volume of questions. The key to improvement is to understand the reasoning behind both correct and incorrect answers. For every question you get wrong, you should be able to explain why the correct answer is right and why your chosen answer was wrong.[1]

Troubleshooting Guides

This section provides detailed guides to troubleshoot common errors in key **MCAT** General Chemistry topics.

Topic: Acid-Base Chemistry

Issue: Consistently miscalculating pH or misinterpreting acid/base strength.

Troubleshooting Protocol:

- **Verify the pH Scale Assumption:** A common myth is that the pH scale is strictly from 0 to 14. For highly concentrated strong acid or base solutions, the pH can be negative or greater than 14, respectively.[1]
- **Correctly Apply the K_a and K_b Relationship:** The relationship $K_w = K_a * K_b$ only applies to a conjugate acid-base pair. A frequent mistake is to apply it to the same species

(e.g., K_a of H_2PO_4^- and K_b of H_2PO_4^-). The correct relationship is $K_a(\text{H}_2\text{PO}_4^-) * K_b(\text{HPO}_4^{2-}) = K_w$.^[1]

- Refine Understanding of Conjugate Strengths: Avoid the oversimplification that "strong acids have weak conjugate bases and weak acids have strong conjugate bases." A more accurate understanding is that stronger acids have weaker conjugate bases. Weak acids have weak conjugate bases, and strong acids have inert conjugate bases.^[2]
- Account for Temperature Effects on Neutrality: The pH of a neutral solution is 7 only at 25°C. At higher temperatures, the autoionization of water increases, leading to a K_w greater than 10^{-14} and a neutral pH below 7.^[1]

Topic: Thermodynamics

Issue: Confusion with sign conventions and the concept of spontaneity.

Troubleshooting Protocol:

- Clarify the First Law of Thermodynamics Sign Convention: The **MCAT** typically uses the convention $\Delta U = Q - W$, where W is the work done by the system on the surroundings. Be consistent with this convention. Work done on the system is negative, and work done by the system is positive.^[6]
- Distinguish Spontaneity from Reaction Rate: A negative Gibbs Free Energy (ΔG) indicates a spontaneous reaction, but it provides no information about the rate of the reaction. Do not assume that a spontaneous reaction is a fast reaction.^[7]
- Deepen Understanding of Entropy (ΔS): While entropy can be thought of as a measure of disorder, a more precise definition is the measure of the dispersion of energy. Reactions that increase the number of moles of gas or involve a phase change from solid to liquid or liquid to gas generally have a positive ΔS .^[7]

Topic: Electrochemistry

Issue: Difficulty identifying anode/cathode and calculating cell potential.

Troubleshooting Protocol:

- Systematically Identify Anode and Cathode: Remember the mnemonic "AN OX, RED CAT." Oxidation occurs at the Anode, and Reduction occurs at the Cathode. Electrons always flow from the anode to the cathode.[\[8\]](#)[\[9\]](#)
- Determine the Direction of Electron Flow: In a galvanic (voltaic) cell, the spontaneous reaction drives electron flow. In an electrolytic cell, an external power source forces electrons to flow in the non-spontaneous direction.[\[9\]](#)
- Calculate Cell Potential (E_{cell}) Correctly: $E^{\circ}_{\text{cell}} = E^{\circ}_{\text{reduction (cathode)}} - E^{\circ}_{\text{reduction (anode)}}$. A common mistake is to change the sign of the anode's reduction potential and add it. Using the subtraction formula with both potentials as reduction potentials is a more reliable method. A positive E°_{cell} indicates a spontaneous reaction (galvanic cell), while a negative E°_{cell} indicates a non-spontaneous reaction (electrolytic cell).[\[8\]](#)[\[10\]](#)

Quantitative Data Summary

The following table summarizes common quantitative mistakes made in **MCAT** General Chemistry, their underlying causes, and recommended avoidance strategies.

Error Type	Common Cause	Avoidance Strategy
Scientific Notation Errors	Incorrectly adding exponents when multiplying or dividing numbers in scientific notation.	Multiply the base numbers first, then add the exponents for multiplication or subtract them for division.[3]
Unit Conversion Mistakes	Forgetting to convert units to a consistent system (e.g., Joules vs. kilojoules, liters vs. milliliters).	Always write out units for all values and use dimensional analysis to ensure they cancel correctly.[3][5]
Rounding Errors	Rounding intermediate calculation steps too early.	Keep at least two to three significant figures throughout the calculation and only round the final answer.[3]
Logarithm Approximations	Difficulty estimating logarithms for pH and pKa calculations without a calculator.	Memorize and practice the approximation rule: If $[H^+] = a \times 10^{-b}$, then $pH \approx b - 0.a$. For example, if $[H^+] = 3 \times 10^{-5}$, $pH \approx 5 - 0.3 = 4.7$. [3]

Experimental Protocols

This section provides detailed methodologies for approaching complex problems, treating the problem-solving process as a structured experiment.

Protocol 1: Stoichiometry Problem Solving

Objective: To accurately determine the limiting reactant and theoretical yield in a chemical reaction.

Methodology:

- Balance the Chemical Equation: Ensure the law of conservation of mass is obeyed by having an equal number of atoms of each element on both the reactant and product sides of the equation.[11]

- Convert Given Masses to Moles: Use the molar mass of each reactant to convert the given mass in grams to moles.
- Determine the Limiting Reactant:
 - For each reactant, divide the number of moles by its stoichiometric coefficient from the balanced equation.
 - The reactant with the smallest resulting value is the limiting reactant.
- Calculate the Theoretical Yield of the Product:
 - Use the number of moles of the limiting reactant.
 - Apply the mole ratio from the balanced equation between the limiting reactant and the desired product to find the moles of the product that can be formed.
 - Convert the moles of the product to grams using its molar mass. This is the theoretical yield.
- Calculate Percent Yield (if required):
 - $\text{Percent Yield} = (\text{Actual Yield} / \text{Theoretical Yield}) * 100\%$.

Protocol 2: Acid-Base Titration Analysis

Objective: To correctly interpret a titration curve and determine the pKa of a weak acid.

Methodology:

- Identify the Key Points on the Titration Curve:
 - Starting Point: The initial pH of the analyte.
 - Half-Equivalence Point: The point where half of the analyte has been neutralized by the titrant.
 - Equivalence Point: The point where the moles of titrant added are equal to the initial moles of the analyte.

- Buffer Region: The relatively flat region of the curve around the half-equivalence point.
- Determine the pKa:
 - At the half-equivalence point, the concentrations of the weak acid and its conjugate base are equal.
 - According to the Henderson-Hasselbalch equation ($\text{pH} = \text{pKa} + \log\left(\frac{[\text{A}^-]}{[\text{HA}]}\right)$), when $[\text{A}^-] = [\text{HA}]$, the log term is zero, and $\text{pH} = \text{pKa}$.
 - Therefore, the pH at the half-equivalence point is equal to the pKa of the weak acid.
- Analyze the Equivalence Point:
 - For a strong acid-strong base titration, the equivalence point is at pH 7.
 - For a weak acid-strong base titration, the equivalence point is at a $\text{pH} > 7$ due to the presence of the conjugate base.
 - For a strong acid-weak base titration, the equivalence point is at a $\text{pH} < 7$ due to the presence of the conjugate acid.

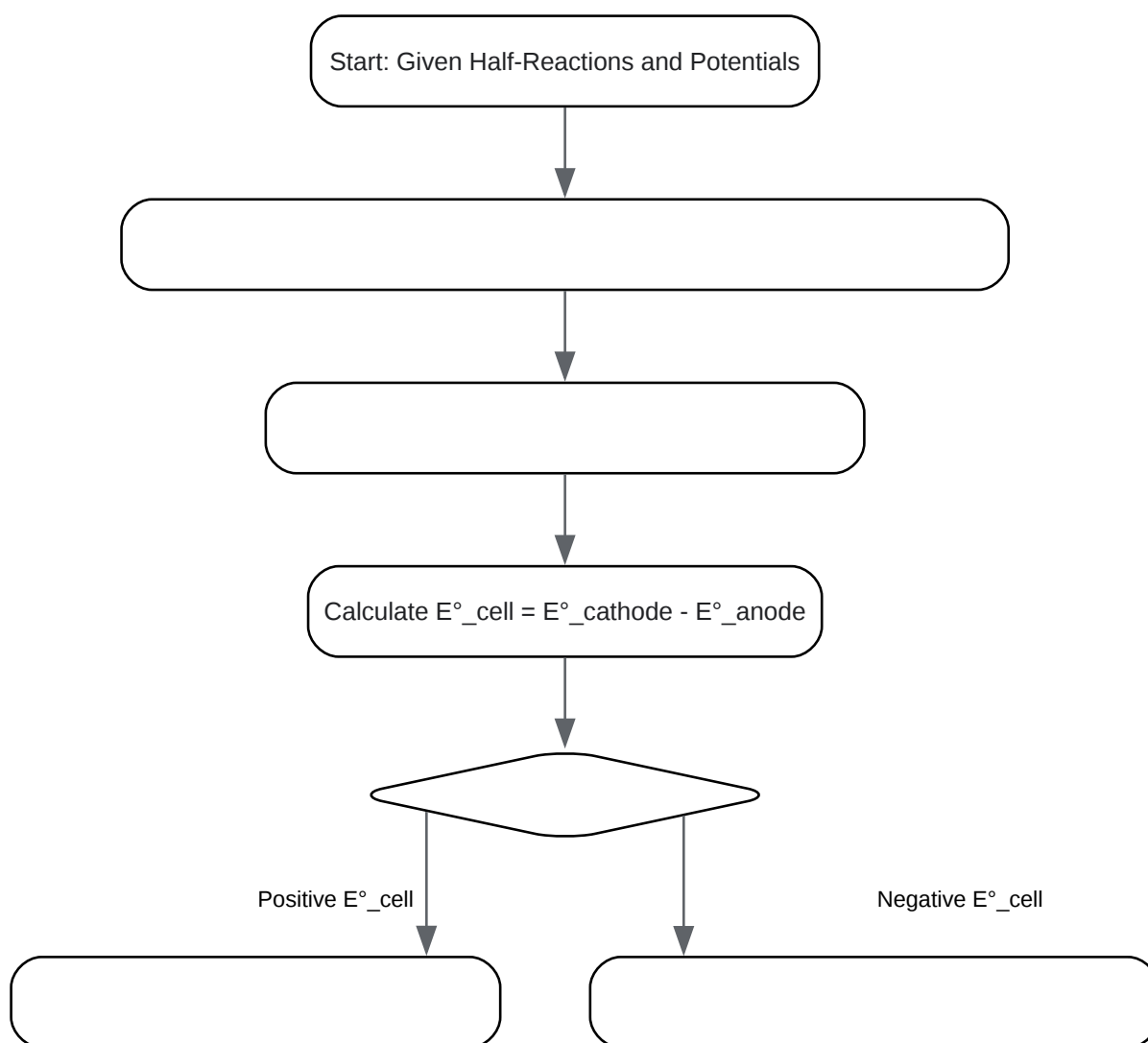
Visualizations

The following diagrams illustrate key logical workflows for avoiding common errors in **MCAT** General Chemistry.



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Caption: A stepwise workflow for solving stoichiometry problems.



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